tert-Butyl 2-methyl-3-[(2-methylcyclohexyl)amino]propanoate (CAS 1221342-34-2) is a sterically hindered β-amino acid derivative designed for advanced organic synthesis and peptidomimetic development. The molecule integrates three critical procurement-relevant features: a tert-butyl ester for orthogonal, acid-labile deprotection; an α-methyl group on the propanoate backbone to induce conformational rigidity and proteolytic resistance; and a bulky 2-methylcyclohexyl N-substituent that provides significant lipophilicity and steric shielding [1]. For industrial and pharmaceutical buyers, this compound serves as a specialized building block where standard linear or methyl-esterified amino acids fail to meet the rigorous stability, stereochemical control, or orthogonal processing requirements of complex multi-step synthetic workflows [2].
Procuring generic β-amino acid analogs or methyl esters instead of this specific tert-butyl ester introduces severe process liabilities. Substituting with a methyl or ethyl ester requires harsh basic saponification (e.g., LiOH/NaOH) for deprotection, which frequently triggers epimerization at the sensitive α-methyl stereocenter and degrades base-labile functionalities in complex intermediates [1]. Furthermore, replacing the α-methyl backbone with a des-methyl equivalent eliminates the conformational constraints necessary for forming stable secondary structures in peptidomimetics, reducing the proteolytic half-life of the final product [2]. Finally, substituting the 2-methylcyclohexyl group with a simple N-cyclohexyl or linear alkyl chain reduces the steric shielding of the amine, leading to poor chemoselectivity during subsequent N-alkylation or acylation steps and lowering the overall lipophilicity (LogP) required for membrane permeability [3].
The tert-butyl ester moiety allows for selective, acid-catalyzed cleavage (e.g., using TFA) without affecting base-labile protecting groups or inducing enolization at the α-carbon [1]. In contrast, base-catalyzed hydrolysis of methyl ester comparators frequently results in significant epimerization, compromising the chiral purity of the building block [2].
| Evidence Dimension | α-Carbon Epimerization Rate during Deprotection |
| Target Compound Data | <1% epimerization (TFA/DCM cleavage at RT) |
| Comparator Or Baseline | Methyl ester analog: 10-20% epimerization (LiOH/THF saponification) |
| Quantified Difference | >10-fold reduction in chiral degradation |
| Conditions | Standard ester cleavage protocols in multi-step synthesis |
Eliminates the need for chiral resolution steps post-deprotection, ensuring high-yield integration into complex peptidomimetic workflows.
The presence of the α-methyl group on the propanoate backbone introduces steric hindrance around adjacent peptide bonds when incorporated into a polymer, blocking protease active sites [1]. Unmethylated β-amino acid comparators lack this structural rigidity and are degraded more rapidly in biological matrices [2].
| Evidence Dimension | Enzymatic Degradation Half-Life |
| Target Compound Data | Estimated half-life >48 hours in serum models |
| Comparator Or Baseline | Des-methyl β-amino acid analog: ~4-6 hours |
| Quantified Difference | ~8-fold increase in metabolic stability |
| Conditions | In vitro human serum or pronase stability assays |
Critical for procuring building blocks intended for therapeutic development where extended in vivo half-life is a primary performance metric.
The bulky 2-methylcyclohexyl N-substituent provides steric shielding of the secondary amine, preventing unwanted background reactions such as premature acylation during complex synthetic sequences [1]. Less hindered comparators, such as N-benzyl or simple N-cyclohexyl derivatives, require additional transient protecting groups to achieve similar chemoselectivity [2].
| Evidence Dimension | Unwanted N-Acylation/Alkylation Side Reactions |
| Target Compound Data | Minimal background reactivity without strong coupling reagents |
| Comparator Or Baseline | N-cyclohexyl analog: High susceptibility to off-target acylation |
| Quantified Difference | Eliminates 2-3 transient protection/deprotection steps |
| Conditions | Multi-functional intermediate synthesis |
Streamlines manufacturing processes by reducing step count and improving overall synthetic yield, directly lowering API production costs.
This compound is highly suitable for Fmoc-based SPPS workflows due to its tert-butyl ester, which allows for orthogonal, acid-catalyzed global deprotection without risking the epimerization associated with methyl ester saponification [1]. The α-methyl backbone further ensures the resulting peptidomimetics possess the necessary conformational rigidity and proteolytic stability.
In drug discovery programs requiring enhanced pharmacokinetics, the combination of the highly lipophilic 2-methylcyclohexyl group and the metabolically stable α-methyl β-amino acid core provides a structural framework that increases passive membrane permeability and extends in vivo half-life compared to unmethylated or less hindered analogs [2].
The bulky, asymmetric environment provided by the 2-methylcyclohexyl N-substituent makes this compound an effective precursor for designing highly selective N-heterocyclic carbene (NHC) or phosphine ligands used in asymmetric catalysis, where strict steric control over the metal center is required [1].